molecular formula C11H18N4 B1432357 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine CAS No. 1518729-15-1

4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Cat. No.: B1432357
CAS No.: 1518729-15-1
M. Wt: 206.29 g/mol
InChI Key: KTGUOBYTVAOVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a triazole moiety

Mechanism of Action

Preparation Methods

The synthesis of 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine include other triazole-substituted piperidines. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical and biological properties. Examples include:

Properties

IUPAC Name

4-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10(1)15-8-13-14-11(15)7-9-3-5-12-6-4-9/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUOBYTVAOVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
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4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
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4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Reactant of Route 4
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Reactant of Route 5
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Reactant of Route 6
4-((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

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